molecular formula C14H12N4O B2613504 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile CAS No. 2034264-81-6

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile

Cat. No.: B2613504
CAS No.: 2034264-81-6
M. Wt: 252.277
InChI Key: DQAHNANVYOHFGK-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization at the 5-carbonyl position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitrile formation through dehydration reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile involves its interaction with specific molecular targets. As a core protein allosteric modulator, it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit viral replication. This interaction disrupts the assembly of viral particles, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is unique due to its specific substitution pattern and its potent activity as a core protein allosteric modulator for hepatitis B virus. This specificity makes it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-9-11-2-1-3-12(8-11)14(19)17-6-7-18-13(10-17)4-5-16-18/h1-5,8H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAHNANVYOHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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